molecular formula C14H12O5S B2953107 4-Formyl-2-methoxyphenyl benzenesulfonate CAS No. 384861-82-9

4-Formyl-2-methoxyphenyl benzenesulfonate

Cat. No.: B2953107
CAS No.: 384861-82-9
M. Wt: 292.31
InChI Key: BDLSOSVOQLTGDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Formyl-2-methoxyphenyl benzenesulfonate ( 384861-82-9) is a chemical building block of high interest in medicinal and organic chemistry. Its molecular formula is C₁₄H₁₂O₅S, with a molecular weight of 292.31 g/mol . This compound is characterized by a benzene sulfonate group linked to a methoxyphenyl ring that also features a formyl (aldehyde) group, making it a versatile intermediate for further synthesis . The primary research value of this compound lies in its role as a key precursor. It is specifically used in the synthesis of novel 1,2,4-triazole Schiff bases, which are a class of compounds investigated for their potential as therapeutic agents . Recent studies have designed and synthesized such compounds for evaluation as cholinesterase inhibitors, which is a promising approach for the treatment of neurodegenerative disorders like Alzheimer's disease . The aldehyde functional group is particularly crucial as it allows for condensation reactions with amines to form Schiff bases, enabling the creation of diverse chemical libraries for biological screening . This product is intended for research and further manufacturing applications only. It is strictly for laboratory use and is not certified or intended for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

(4-formyl-2-methoxyphenyl) benzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O5S/c1-18-14-9-11(10-15)7-8-13(14)19-20(16,17)12-5-3-2-4-6-12/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDLSOSVOQLTGDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Formyl 2 Methoxyphenyl Benzenesulfonate

Esterification Reactions for Aryl Sulfonates

The formation of the sulfonate ester linkage is the cornerstone of synthesizing 4-Formyl-2-methoxyphenyl (B587787) benzenesulfonate (B1194179). This is typically accomplished through the reaction of a phenol (B47542) with a sulfonyl chloride, a process known as sulfonylation.

Classical Approaches involving Phenolic Precursors and Sulfonyl Chlorides

The most conventional and widely practiced method involves the direct reaction between a phenolic compound and a sulfonyl chloride in the presence of a base. This approach is a standard procedure for creating aryl sulfonate esters.

The synthesis of 4-Formyl-2-methoxyphenyl benzenesulfonate is classically achieved by the derivatization of 4-Hydroxy-3-methoxybenzaldehyde, commonly known as vanillin (B372448), with benzenesulfonyl chloride. This reaction is an O-acylation where the hydroxyl group of vanillin attacks the electrophilic sulfur atom of benzenesulfonyl chloride. To facilitate this reaction and to neutralize the hydrochloric acid byproduct, a base is required. Typically, an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH) or a tertiary amine like pyridine (B92270) or triethylamine (B128534) in an aprotic solvent is used.

A closely related synthesis involves treating 3-methoxysalicylaldehyde with benzenesulfonyl chloride in an aqueous NaOH solution, which results in a high yield of the corresponding sulfonate ester after vigorous stirring. prepchem.com This established procedure serves as a reliable template for the synthesis of this compound from vanillin. The reaction proceeds by deprotonating the phenolic hydroxyl group of vanillin, forming a more nucleophilic phenoxide ion, which then readily attacks the sulfonyl chloride, displacing the chloride ion and forming the desired ester.

Table 1: Classical Synthesis of Aryl Sulfonates

Precursor 1 Precursor 2 Base Solvent Product
4-Hydroxy-3-methoxybenzaldehyde Benzenesulfonyl Chloride Sodium Hydroxide Water/Dichloromethane This compound

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include the choice of base and solvent, reaction temperature, and reaction time. The goal is to find a balance that promotes the desired reaction while minimizing side reactions and product degradation. scielo.br

For instance, stronger bases may accelerate the reaction but can also lead to unwanted side products if the starting materials are sensitive. The choice of solvent can influence the solubility of reactants and the reaction rate. Aprotic polar solvents are often effective. Temperature control is also vital; while higher temperatures can increase the reaction rate, they may also decrease selectivity. researchgate.net Studies on similar reactions have shown that reaction times can often be significantly reduced from many hours to just a few without compromising the yield, which also helps in preventing the formation of undesired byproducts. scielo.br

Table 2: Parameters for Optimization

Parameter Variation Potential Impact
Base NaOH, K₂CO₃, Pyridine, Triethylamine Affects reaction rate and potential side reactions.
Solvent Dichloromethane, Acetonitrile, Dioxane Influences reactant solubility and reaction kinetics. scielo.br
Temperature Room Temperature, Reflux Balances reaction rate against selectivity. researchgate.net

| Time | 0.5 - 24 hours | Shorter times can reduce byproduct formation. scielo.br |

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to organic synthesis to develop more environmentally benign processes. rsc.org This includes the use of safer solvents, reducing energy consumption, and minimizing waste.

Application of Solvent-Free or Aqueous Media Methodologies

One of the primary goals of green chemistry is to reduce or eliminate the use of volatile organic solvents. For the synthesis of sulfonate esters, this can be achieved through solvent-free (neat) reactions or by using water as the reaction medium. sci-hub.se Water is an ideal green solvent as it is non-toxic, non-flammable, and readily available. The synthesis of related sulfonamides has been successfully demonstrated in aqueous media, often at room temperature, providing an environmentally friendly alternative to traditional methods. sci-hub.se These principles can be adapted for the esterification of vanillin, potentially using a phase-transfer catalyst to facilitate the reaction between the water-insoluble organic reactants.

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry for accelerating organic reactions. beilstein-journals.org By using microwave irradiation, the reaction mixture can be heated rapidly and uniformly, often leading to significantly reduced reaction times, increased yields, and higher product purity compared to conventional heating methods. jchps.comnih.gov This technique has been successfully applied to a wide range of organic transformations, including esterifications and the synthesis of various heterocyclic compounds. nih.govmdpi.com The application of microwave assistance to the reaction between 4-Hydroxy-3-methoxybenzaldehyde and benzenesulfonyl chloride could offer a more efficient and energy-saving route to this compound.

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

Method Typical Reaction Time Energy Consumption Yield
Conventional Heating Several hours High Moderate to High

| Microwave Irradiation | Minutes | Low | Often Higher nih.gov |

Multi-Step Synthetic Sequences Incorporating Benzenesulfonate Formation

The synthesis of this compound is effectively achieved through a multi-step sequence that strategically functionalizes a readily available precursor. A common and logical starting material for this synthesis is vanillin (4-hydroxy-3-methoxybenzaldehyde), owing to its structural similarity to the target molecule. The synthetic route primarily involves the conversion of the phenolic hydroxyl group of vanillin into a benzenesulfonate ester. This transformation is a critical step that modifies the properties and reactivity of the molecule, enabling its use in further synthetic applications.

Starting Material Selection: Vanillin is selected as the starting material due to the presence of the required 4-formyl and 2-methoxy-phenyl core structure.

Benzenesulfonylation: The key synthetic step involves the reaction of the hydroxyl group of vanillin with benzenesulfonyl chloride. This reaction, typically carried out in the presence of a base, leads to the formation of the desired this compound.

The benzenesulfonylation of vanillin proceeds via a nucleophilic attack of the phenoxide ion (formed by the deprotonation of vanillin's hydroxyl group by a base) on the electrophilic sulfur atom of benzenesulfonyl chloride. The chloride ion is subsequently displaced, resulting in the formation of the sulfonate ester linkage.

A variety of bases can be employed to facilitate this reaction, with common choices including pyridine, triethylamine, or an aqueous solution of sodium hydroxide. The choice of base and solvent can influence the reaction rate and yield. For instance, using pyridine as both the base and solvent is a common practice for this type of transformation.

The progress of the reaction can be monitored using standard analytical techniques such as Thin Layer Chromatography (TLC) to determine the consumption of the starting material and the formation of the product. Upon completion, the reaction mixture is typically worked up by adding water and extracting the product with an organic solvent. The crude product can then be purified by recrystallization or column chromatography to obtain this compound in high purity.

The following table outlines the typical reagents and conditions for the benzenesulfonylation step in the synthesis of this compound:

Reactant Reagent Base Solvent Reaction Conditions Typical Yield
VanillinBenzenesulfonyl chloridePyridinePyridine0°C to room temperature>90%
VanillinBenzenesulfonyl chlorideTriethylamineDichloromethane0°C to room temperatureVariable
VanillinBenzenesulfonyl chlorideSodium hydroxideWater/Dichloromethane (Phase Transfer)Room temperatureVariable

Reactivity and Reaction Pathways of 4 Formyl 2 Methoxyphenyl Benzenesulfonate

Transformations Involving the Formyl Group

The aldehyde (formyl) group is a key site for nucleophilic addition and condensation reactions, allowing for the extension of the molecule's carbon skeleton and the introduction of new functional groups.

Nucleophilic Addition Reactions

The carbonyl carbon of the formyl group is electrophilic and susceptible to attack by a wide range of nucleophiles. This class of reactions typically involves the initial formation of a tetrahedral intermediate, which is then protonated to yield the final product. Common nucleophiles include organometallic reagents and ylides.

Grignard and Organolithium Reagents: The addition of Grignard reagents (R-MgX) or organolithium reagents (R-Li) to the formyl group results in the formation of secondary alcohols. The reaction proceeds through the nucleophilic attack of the carbanionic portion of the organometallic reagent on the carbonyl carbon.

Wittig Reaction: The Wittig reaction provides a versatile method for the synthesis of alkenes from aldehydes. acs.orgyoutube.com The reaction of 4-formyl-2-methoxyphenyl (B587787) benzenesulfonate (B1194179) with a phosphorus ylide (a Wittig reagent) would lead to the formation of a substituted styrene (B11656) derivative. The stereoselectivity of the Wittig reaction is influenced by the nature of the ylide and the reaction conditions. acs.orgstackexchange.com

NucleophileReaction TypeProduct
Grignard Reagent (R-MgX)Nucleophilic AdditionSecondary Alcohol
Organolithium Reagent (R-Li)Nucleophilic AdditionSecondary Alcohol
Phosphorus Ylide (Wittig Reagent)Nucleophilic Addition (followed by elimination)Alkene (Styrene derivative)

Condensation Reactions, including Schiff Base Formation

Condensation reactions of the formyl group with primary amines lead to the formation of imines, commonly known as Schiff bases. dergipark.org.trnih.gov This reaction is of significant importance in synthetic organic chemistry. The reaction proceeds via a nucleophilic addition of the amine to the carbonyl group, forming an unstable carbinolamine intermediate, which then dehydrates to yield the imine. dergipark.org.tr

The formation of Schiff bases from 4-formyl-2-methoxyphenyl benzenesulfonate with various primary amines would introduce a diverse range of substituents, depending on the nature of the amine used.

ReactantReaction TypeProduct
Primary Amine (R-NH2)Condensation (Schiff Base Formation)Imine (Schiff Base)

Reactions at the Benzenesulfonate Ester Moiety

The benzenesulfonate group is an excellent leaving group, making the ester moiety susceptible to nucleophilic attack.

Potential for Substitution Reactions

Nucleophilic substitution at the benzenesulfonate ester can theoretically occur via two pathways: attack at the sulfur atom (S-O bond cleavage) or attack at the aromatic carbon atom bearing the ester group (C-O bond cleavage). acs.orgnih.govacs.org For aryl benzenesulfonates, the major reaction pathway is typically S-O bond scission. acs.orgnih.gov The reaction with nucleophiles such as amines can proceed through a stepwise mechanism involving a trigonal-bipyramidal pentacoordinate intermediate. acs.orgnih.gov

Cleavage Mechanisms

The cleavage of the benzenesulfonate ester can be achieved under various conditions. Hydrolysis, for instance, can occur under acidic or basic conditions. The mechanism of hydrolysis is dependent on the pH of the reaction medium.

Electrophilic Aromatic Substitution on the Substituted Phenyl Ring

The substituted phenyl ring of this compound is activated towards electrophilic aromatic substitution (EAS) by the electron-donating methoxy (B1213986) group and deactivated by the electron-withdrawing formyl and benzenesulfonate groups. The directing effects of these substituents determine the position of incoming electrophiles.

The methoxy group is a strong activating group and an ortho, para-director due to its ability to donate electron density to the aromatic ring through resonance. libretexts.orgyoutube.comwikipedia.orgorganicchemistrytutor.com The formyl group is a deactivating group and a meta-director because it withdraws electron density from the ring. libretexts.org In cases of multiple substituents, the directing effect of the most powerful activating group generally dominates. youtube.com

In this compound, the methoxy group at position 2 will direct incoming electrophiles to the positions ortho and para to it. The position para to the methoxy group is already occupied by the formyl group. Therefore, electrophilic substitution is most likely to occur at the position ortho to the methoxy group and meta to the formyl group (position 3 or 5). Steric hindrance may also play a role in determining the final product distribution. Studies on the electrophilic aromatic substitution of vanillin (B372448), a structurally similar compound, show that substitution occurs at the position ortho to the hydroxyl group (analogous to the methoxy group in the target molecule) and meta to the formyl group. weebly.comyoutube.com

SubstituentEffect on RingDirecting Effect
-OCH3 (Methoxy)ActivatingOrtho, Para
-CHO (Formyl)DeactivatingMeta
-OSO2Ph (Benzenesulfonate)DeactivatingMeta

Applications of 4 Formyl 2 Methoxyphenyl Benzenesulfonate in Complex Molecule Synthesis

Role as a Versatile Synthetic Intermediate

4-Formyl-2-methoxyphenyl (B587787) benzenesulfonate (B1194179) serves as a crucial building block in multi-step organic syntheses. The aldehyde functional group is a key reactive site, participating in a wide array of chemical transformations. These include nucleophilic additions, condensations, and reductive aminations, which are fundamental reactions for carbon-carbon and carbon-nitrogen bond formation. The methoxy (B1213986) group on the aromatic ring influences the reactivity of the aldehyde and the phenyl ring itself, while the benzenesulfonate group acts as a robust protecting group for the phenolic hydroxyl. This protective role is critical, as it allows for selective reactions at the aldehyde position without interference from the hydroxyl group. The stability of the benzenesulfonate group under various reaction conditions, coupled with its potential for subsequent removal or transformation, enhances the compound's utility as a synthetic intermediate.

Precursor in the Synthesis of Heterocyclic Scaffolds

The strategic placement of functional groups in 4-Formyl-2-methoxyphenyl benzenesulfonate makes it an ideal precursor for the synthesis of various heterocyclic compounds, which are core structures in many pharmaceuticals and functional materials.

Synthesis of 1,2,4-Triazole (B32235) Derivatives

While direct, specific examples of the use of this compound in the synthesis of 1,2,4-triazole derivatives are not extensively documented in readily available literature, its structural motifs are highly relevant to established synthetic routes. A common method for synthesizing 1,2,4-triazoles involves the condensation of an aldehyde with a compound containing a hydrazine (B178648) moiety, followed by cyclization. The formyl group of this compound can readily react with hydrazides or their derivatives to form a hydrazone intermediate. This intermediate, upon treatment with a suitable reagent to provide the remaining nitrogen atom and facilitate ring closure, would yield a 1,2,4-triazole ring. The benzenesulfonate group would remain intact during this process, offering a handle for further functionalization of the resulting triazole derivative.

The general synthetic approach is outlined in the table below:

StepReactantsIntermediate/ProductReaction Type
1This compound, Hydrazide derivativeHydrazoneCondensation
2Hydrazone intermediate, Cyclizing agent1,2,4-Triazole derivativeCyclization

Contribution to the Synthesis of Other Nitrogen-Containing Heterocycles

The reactivity of the aldehyde group in this compound extends to the synthesis of a broader range of nitrogen-containing heterocycles. For instance, it can undergo condensation reactions with various binucleophiles to form different heterocyclic systems. Reaction with compounds containing adjacent amino and thiol groups could lead to the formation of thiazine (B8601807) derivatives. Similarly, reactions with compounds possessing appropriately positioned amino and active methylene (B1212753) groups can be a pathway to pyridine (B92270) or pyrimidine (B1678525) scaffolds. The versatility of the formyl group allows for its incorporation into diverse cyclization strategies, making it a valuable precursor for a wide array of heterocyclic structures that are of interest in medicinal chemistry and materials science.

Utilization in the Preparation of Advanced Organic Materials

The aromatic nature and functional handles of this compound make it a candidate for incorporation into advanced organic materials. The aldehyde group can be utilized in polymerization reactions, for example, through condensation polymerization with suitable co-monomers. The resulting polymers would feature the methoxyphenyl benzenesulfonate moiety as a repeating unit, which could impart specific properties such as thermal stability or altered solubility. Furthermore, the potential to deprotect the benzenesulfonate group to reveal a phenolic hydroxyl offers a route to modify the polymer's properties post-polymerization. While specific examples in the literature are scarce, the structural characteristics of this compound suggest its potential application in the synthesis of materials like conductive polymers or specialized resins, where the aromatic and functional components can be tailored to achieve desired electronic or physical properties.

Development of Novel Synthetic Pathways

The unique combination of functional groups in this compound provides a platform for the development of new synthetic methodologies, particularly in the realm of selective transformations.

Exploration of Regioselective and Stereoselective Transformations

The aldehyde group of this compound is a prochiral center, making it an excellent substrate for exploring stereoselective reactions. The addition of chiral nucleophiles or the use of chiral catalysts can lead to the formation of enantiomerically enriched or pure secondary alcohols. These chiral alcohols are valuable intermediates in the synthesis of complex, biologically active molecules.

Furthermore, the presence of the methoxy and benzenesulfonate groups on the aromatic ring can direct regioselective reactions. For example, in electrophilic aromatic substitution reactions, these groups would influence the position of incoming electrophiles, allowing for controlled functionalization of the phenyl ring. The development of such selective transformations is crucial for the efficient and precise construction of target molecules, and this compound serves as a valuable model system for these studies.

Below is a table summarizing potential selective transformations:

Transformation TypeReactionPotential Outcome
Stereoselective AdditionAddition of a chiral Grignard reagent to the aldehydeEnantiomerically enriched secondary alcohol
Regioselective SubstitutionNitration of the aromatic ringDirected substitution based on existing groups

Design of Cascade and Multicomponent Reactions

The strategic design of cascade and multicomponent reactions (MCRs) represents a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures from simple precursors in a single, efficient operation. The compound this compound, a derivative of vanillin (B372448), is a particularly valuable substrate for such reactions. Its aldehyde functionality serves as a key reactive handle to initiate a variety of molecular transformations, while the methoxy group and the benzenesulfonate ester provide electronic and steric influences that can be exploited for selective bond formations. The benzenesulfonate moiety, being a good leaving group, also presents unique opportunities for sequential reactions within a cascade process.

One prominent example of a multicomponent reaction design involving aromatic aldehydes is the Povarov reaction, which typically involves the condensation of an aldehyde, an aniline (B41778), and an electron-rich alkene to generate highly substituted quinoline (B57606) scaffolds. wikipedia.orgchem-station.comjst.org.in By employing this compound in a Povarov-type reaction, it is possible to design a cascade sequence leading to novel heterocyclic frameworks.

A plausible design for a cascade reaction initiated by this compound involves a three-component reaction with an aniline derivative and an electron-rich alkene, such as an enol ether. The initial step is the formation of a Schiff base between the aldehyde and the aniline. This is followed by a Lewis acid-catalyzed [4+2] cycloaddition (a hetero-Diels-Alder reaction) with the enol ether to form a tetrahydroquinoline intermediate. The presence of the benzenesulfonate group opens up the possibility for a subsequent intramolecular cyclization or rearrangement, thus extending the cascade and increasing the molecular complexity of the final product.

The reaction conditions for such a cascade would need to be carefully optimized. The choice of Lewis acid, solvent, and temperature can significantly influence the reaction pathway and the stereochemical outcome. For instance, yttrium triflate has been shown to be an effective catalyst for Povarov reactions. wikipedia.org

Below is a hypothetical reaction scheme illustrating a cascade reaction involving this compound:

Hypothetical Cascade Reaction Scheme

Step 1: Schiff Base Formation: this compound reacts with an aniline to form the corresponding Schiff base.

Step 2: Hetero-Diels-Alder Reaction: The Schiff base undergoes a Lewis acid-catalyzed [4+2] cycloaddition with an enol ether to yield a tetrahydroquinoline intermediate.

Step 3: Intramolecular Cyclization: The benzenesulfonate group, being a good leaving group, could be displaced by a nucleophile within the intermediate, leading to the formation of a new ring system.

The versatility of this approach allows for the generation of a library of complex molecules by varying the aniline and alkene components. The following data tables provide examples of potential reactants and the corresponding expected products from such a designed cascade reaction.

Reactant 1: Aniline Derivative Reactant 2: Alkene Potential Product
AnilineEthyl vinyl etherSubstituted Tetrahydroquinoline
4-Methoxyaniline2,3-DihydrofuranFuran-fused Tetrahydroquinoline
4-ChloroanilineN-VinylpyrrolidinonePyrrolidinone-fused Tetrahydroquinoline

Table 1: Potential Reactants and Products in a Designed Cascade Reaction

Detailed research findings on related vanillin-derived compounds in multicomponent reactions have demonstrated the feasibility of generating diverse heterocyclic structures. nih.govimpactfactor.org For instance, vanillin has been successfully employed in Hantzsch reactions and Biginelli reactions to synthesize polyhydroquinolines and dihydropyrimidinones, respectively. nih.gov These established methodologies provide a strong foundation for the development of novel cascade and multicomponent reactions utilizing this compound. The unique electronic properties conferred by the benzenesulfonate ester are expected to modulate the reactivity of the aromatic ring and the intermediate species, potentially leading to new and selective transformations.

Parameter Condition Rationale
Catalyst Ytterbium(III) triflateMild Lewis acid, effective in Povarov-type reactions.
Solvent AcetonitrilePolar aprotic solvent, suitable for dissolving reactants and stabilizing intermediates.
Temperature Room Temperature to 60 °CTo balance reaction rate and selectivity, minimizing side reactions.

Table 2: Proposed Optimized Reaction Conditions

Future Directions and Emerging Research Avenues

Expansion of Synthetic Applications in Pharmaceutical and Agrochemical Intermediates

The core structure of 4-Formyl-2-methoxyphenyl (B587787) benzenesulfonate (B1194179), which is derived from vanillin (B372448), presents a valuable scaffold for the synthesis of novel pharmaceutical and agrochemical intermediates. Vanillin derivatives have been investigated for a range of biological activities, including in the development of multi-targeted ligands for Alzheimer's disease. nih.govuhi.ac.ukscispace.comworktribe.com Future research is anticipated to leverage the reactive sites on 4-Formyl-2-methoxyphenyl benzenesulfonate—the aldehyde and the benzenesulfonate leaving group—to construct complex molecules.

Key Research Thrusts:

Synthesis of Heterocyclic Compounds: The aldehyde functionality can be a key starting point for the synthesis of various heterocyclic rings, which are prevalent in pharmaceuticals and agrochemicals.

Cross-Coupling Reactions: The benzenesulfonate group can act as a leaving group in various cross-coupling reactions, enabling the introduction of diverse substituents to the aromatic ring. This can lead to the generation of libraries of novel compounds for biological screening. nih.gov

Development of Bioactive Scaffolds: By combining the structural features of vanillin with other pharmacophores, novel molecules with potential therapeutic or pesticidal activities can be designed and synthesized. worktribe.comnih.gov

A table of compounds with related structures that have been investigated for biological activity is presented below.

Compound NameParent AldehydeTherapeutic/Agrochemical Area of Interest
Vanillin-tacrine hybridsVanillinAlzheimer's disease
Naphthalimido vanillin derivativesVanillinAlzheimer's disease, Antioxidant
Vanillin-based Schiff basesVanillinAntimicrobial, Anticancer

Development of Catalytic Methods for Efficient Transformations

The development of efficient catalytic methods for the transformation of this compound is crucial for its cost-effective and sustainable application. Research in this area is likely to focus on both the activation of the benzenesulfonate group and the selective transformation of the aldehyde functionality.

Potential Catalytic Approaches:

Transition-Metal Catalysis: Palladium, nickel, and copper-based catalysts are expected to be effective for cross-coupling reactions involving the cleavage of the C-O bond of the sulfonate ester. acs.org

Biocatalysis: The use of enzymes for the selective transformation of the aldehyde group or for the construction of more complex molecules from this starting material offers a green and highly selective synthetic route. nih.gov

Photoredox Catalysis: This emerging field could provide mild and efficient conditions for a variety of transformations involving this compound.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis offer significant advantages in terms of safety, efficiency, and scalability for chemical processes. jocpr.com The integration of the synthesis and transformation of this compound into these platforms is a logical next step.

Benefits of Integration:

Improved Safety: Flow reactors can handle hazardous reagents and exothermic reactions more safely than traditional batch processes.

Enhanced Efficiency: Continuous flow processes can lead to higher yields and shorter reaction times. A telescoped continuous-flow process for vanillin synthesis has been shown to have a space-time yield at least 24 times higher than the conventional process. acs.org

High-Throughput Screening: Automated platforms can be used to rapidly screen a wide range of reaction conditions and catalysts, accelerating the optimization of synthetic routes. researchgate.netunchainedlabs.comsemanticscholar.orgyoutube.com

Advanced Spectroscopic Characterization Techniques for Reaction Monitoring and Product Analysis

A thorough understanding of the reaction kinetics and mechanisms involved in the transformations of this compound requires the use of advanced spectroscopic techniques. In-situ reaction monitoring can provide real-time data on the consumption of reactants and the formation of products and intermediates.

Applicable Spectroscopic Methods:

NMR Spectroscopy: 1H and 13C NMR are fundamental for the structural elucidation of starting materials, intermediates, and final products. A 1H NMR spectrum for this compound is available in spectral databases. spectrabase.com

FT-IR Spectroscopy: This technique is useful for monitoring the functional group transformations during a reaction, such as the conversion of the aldehyde group. researchgate.net

Mass Spectrometry: Provides information on the molecular weight of the compounds and can be used to identify reaction products and byproducts.

Exploration of Novel Derivatives with Tunable Reactivity

The synthesis and study of novel derivatives of this compound with tunable reactivity could significantly broaden its synthetic utility. By introducing different substituents on the benzenesulfonate ring, it may be possible to modulate its leaving group ability, thereby controlling the reactivity in cross-coupling reactions.

Strategies for Tuning Reactivity:

Electron-Withdrawing and -Donating Groups: The introduction of electron-withdrawing or -donating groups on the benzenesulfonate moiety can alter the electronic properties of the leaving group, influencing the rate and efficiency of C-O bond cleavage.

Steric Hindrance: Modifying the steric bulk around the sulfonate group can influence the accessibility of the reaction center to catalysts and reagents.

Alternative Sulfonate Esters: Exploring other sulfonate esters, such as tosylates or mesylates, can also provide a means to tune the reactivity of the leaving group.

Q & A

Q. What analytical methods are suitable for quantifying trace impurities in this compound?

  • Methodological Answer : Use reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column. For system suitability, reference methyl benzenesulfonate as an internal standard. Calculate impurity concentrations using the formula: Result=(RURS)×(CSCU)\text{Result} = \left(\frac{R_U}{R_S}\right) \times \left(\frac{C_S}{C_U}\right)

    where RU/RSR_U/R_S are peak height ratios, and CS/CUC_S/C_U are standard/sample concentrations .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent changes) influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Replace the benzenesulfonate group with trifluoromethanesulfonate (triflate) to enhance electrophilicity for Pd-catalyzed amination. Compare reaction kinetics using time-resolved NMR or LC-MS. For example, triflate derivatives achieve 15% yield in amination reactions under mild conditions (e.g., 50°C, 12 hours), while tosylate analogs require higher temperatures . Computational modeling (e.g., density functional theory) can predict activation barriers for substituent effects .

Q. What strategies resolve contradictions in crystallographic data for benzenesulfonate derivatives?

  • Methodological Answer : When crystallographic studies fail to conclusively identify binding modes (e.g., covalent adducts with proteins), supplement with biophysical assays:
    • Differential Scanning Fluorimetry (DSF) : Monitor thermal stability shifts to infer non-covalent interactions .
    • Fluorescence Anisotropy (FA) : Quantify binding affinities in solution-phase studies .
    • Mutagenesis : Replace candidate cysteine residues in target proteins to validate covalent modification hypotheses .

Q. How can computational models predict the solvation effects and electronic properties of this compound?

  • Methodological Answer : Apply the Colle-Salvetti correlation-energy functional to calculate electron density distributions and local kinetic-energy densities. Gradient expansions of these parameters provide insights into solvation-free energies and reactive sites. For example, simulations show the sulfonate group’s electron-withdrawing effect stabilizes the aldehyde moiety, reducing its electrophilicity in polar solvents .

Q. What are the structure-activity relationship (SAR) implications of benzenesulfonate derivatives in biological systems?

  • Methodological Answer : Test analogs (e.g., 4-formyl-2-methoxyphenyl cyclopropanecarboxylate ) in cellular assays (e.g., apoptosis induction in HepG2 cells). Key parameters:
    • IC50 Values : Compare potency across derivatives (e.g., thiazolidinone hybrids show IC50 < 10 µM ).
    • Docking Studies : Use AutoDock Vina to map interactions with target proteins (e.g., EGFR kinase domain), highlighting hydrogen bonds between the sulfonate group and Lys721 .

Data Contradiction Analysis

Q. Why might spectroscopic data for this compound derivatives vary across studies?

  • Methodological Answer : Discrepancies arise from solvent polarity (e.g., DMSO vs. CDCl3 shifting NMR peaks) or tautomerism in the aldehyde group. For example, enol-keto equilibria in protic solvents can obscure aldehyde proton signals. Standardize conditions (solvent, temperature) and use deuterated solvents for reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.